Sodium difluoroacetate

CAS No.: 2218-52-2

Cat. No.: VC1954394

Molecular Formula: C2H2F2NaO2

Molecular Weight: 119.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2218-52-2 |

|---|---|

| Molecular Formula | C2H2F2NaO2 |

| Molecular Weight | 119.02 g/mol |

| IUPAC Name | sodium;2,2-difluoroacetate |

| Standard InChI | InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

| Standard InChI Key | CXFQOWRZKBPHHQ-UHFFFAOYSA-N |

| SMILES | C(C(=O)[O-])(F)F.[Na+] |

| Canonical SMILES | C(C(=O)O)(F)F.[Na] |

Introduction

Chemical Structure and Properties

Basic Information and Identification

Sodium difluoroacetate is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C2HF2NaO2 |

| Molecular Weight | 118.01 g/mol |

| CAS Number | 2218-52-2 |

| IUPAC Name | Sodium 2,2-difluoroacetate |

| Synonyms | Difluoroacetic acid sodium salt; Acetic acid, 2,2-difluoro-, sodium salt (1:1) |

| Physical State | Crystalline solid |

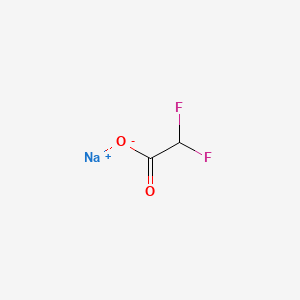

The molecular structure consists of a difluoroacetate anion (F2CHCOO-) paired with a sodium cation (Na+). The difluoroacetate anion is obtained by removal of a proton from the carboxylic acid group of difluoroacetic acid, creating a monocarboxylic acid anion . The presence of two fluorine atoms bonded to the alpha carbon creates distinctive chemical properties compared to non-fluorinated or differently fluorinated analogues.

Physical and Chemical Properties

Sodium difluoroacetate appears as a white crystalline solid at room temperature. As an ionic compound, it demonstrates good water solubility, making it suitable for various aqueous applications. The presence of the two fluorine atoms significantly influences the electronic properties of the molecule, creating a highly electronegative environment that affects its reactivity patterns.

Isotopically labeled variants such as Sodium Difluoroacetate-13C2 (with molecular formula C2HF2NaO2 where both carbon atoms are 13C) are also available for specialized research applications, particularly in metabolic studies and reaction mechanism investigations .

| Supplier | Package Size | Price (USD) | Purity |

|---|---|---|---|

| SynQuest Laboratories | 50g | $428.00 | Not specified |

| American Custom Chemicals Corporation | 5mg | $503.15 | 95.00% |

Biochemical and Pharmacological Properties

Effects on Metabolic Pathways

Research has identified sodium difluoroacetate as an activator of the pyruvate dehydrogenase enzyme complex. In a 1980 study, intraperitoneal injection of 40 mg/kg sodium difluoroacetate (DFA) in anesthetized rats counteracted hyperlactatemia induced by phenformin administration . This hypolactatemic effect suggests that sodium difluoroacetate can influence central metabolic pathways, particularly those involving pyruvate metabolism.

The compound's ability to modulate lactate levels has significant implications for conditions characterized by lactic acidosis or impaired pyruvate metabolism. This property distinguishes sodium difluoroacetate from related compounds and highlights its potential biochemical applications.

Effects in Diabetic Models

Further research in 1981 examined the effects of sodium difluoroacetate on retinal lactate levels in diabetic rats. In this study, daily administration of sodium difluoroacetate at 40 mg/kg was investigated for its effects on both blood and retinal lactate levels in normal and streptozotocin-diabetic rats . This research suggests potential applications in diabetes research, particularly concerning metabolic complications affecting the retina.

| Study Parameter | Details |

|---|---|

| Animal Model | Normal and streptozotocin-diabetic rats |

| Dosage | 40 mg/kg daily |

| Administration Route | Intraperitoneal injection |

| Measured Outcomes | Blood and retinal lactate levels |

| Year Published | 1981 |

Comparison with Related Fluorinated Compounds

Sodium Fluoroacetate

It is essential to distinguish sodium difluoroacetate from sodium fluoroacetate (compound 1080), which contains only one fluorine atom per molecule. Sodium fluoroacetate (FCH2CO2Na) is highly toxic and used as a rodenticide . Its toxicity stems from its conversion to fluorocitrate in the body, which inhibits the enzyme aconitase and disrupts the citric acid cycle . Sodium fluoroacetate has a taste similar to table salt but is a potent metabolic poison with severe cardiopulmonary effects .

In contrast, the difluorinated structure of sodium difluoroacetate results in different metabolic processing and biological effects. The presence of a second fluorine atom significantly alters the compound's chemical reactivity and metabolic fate compared to the monofluorinated version.

Applications in Research and Industry

Metabolic Research

The primary documented application of sodium difluoroacetate is in metabolic research, particularly studies focusing on lactate metabolism and the pyruvate dehydrogenase complex. As an activator of pyruvate dehydrogenase, it offers a tool for investigating metabolic pathways relevant to diabetes, lactic acidosis, and related disorders .

Analytical Methods for Detection and Quantification

Spectroscopic Approaches

Detection and characterization of sodium difluoroacetate typically employ standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, which is highly sensitive for fluorinated compounds

-

Infrared (IR) spectroscopy to identify characteristic functional group absorptions

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

Chromatographic approaches, particularly ion chromatography and high-performance liquid chromatography (HPLC), can be applied for separation and quantification of sodium difluoroacetate in complex mixtures. The ionic nature of the compound makes it amenable to ion-exchange chromatography methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume